molecular formula C15H12ClN B1641808 1-Benzyl-4-chloro-1H-indole

1-Benzyl-4-chloro-1H-indole

Cat. No.: B1641808
M. Wt: 241.71 g/mol
InChI Key: CEVSDITYZCPHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-chloro-1H-indole is a useful research compound. Its molecular formula is C15H12ClN and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

1-benzyl-4-chloroindole

InChI

InChI=1S/C15H12ClN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

CEVSDITYZCPHRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16.9 g of 4-chloro-1H-indole, 170 ml of benzene, 85 ml of aqueous 50% sodium hydroxide solution, 1.89 g of n-tetrabutyl ammonium hydrogen sulfate and 16.6 ml of benzyl chloride was heated at 60° C. with strong stirring for 4 hours and was then cooled to room temperature. The decanted organic phase was washed with water, dried and evaporated to dryness. The 30.2 g of residue were chromatographed over silica gel and were eluted with cyclohexane to obtain 22.8 g of 4-chloro-1-benzyl-1H-indole melting at 58°-60° C.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-tetrabutyl ammonium hydrogen sulfate
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

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